molecular formula C10H12ClNO2 B5468603 3-chloro-4-ethoxy-N-methylbenzamide

3-chloro-4-ethoxy-N-methylbenzamide

Cat. No.: B5468603
M. Wt: 213.66 g/mol
InChI Key: QTXBCHNQZNUVAQ-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzamide, featuring a chloro group at the 3-position, an ethoxy group at the 4-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with methyl chloroformate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-alkoxy-4-ethoxy-N-methylbenzamide.

    Oxidation: Oxidized derivatives like 3-chloro-4-ethoxy-N-methylbenzoic acid.

    Reduction: Reduced derivatives like 3-chloro-4-ethoxy-N-methylbenzylamine.

    Hydrolysis: 3-chloro-4-ethoxybenzoic acid and N-methylamine.

Scientific Research Applications

3-chloro-4-ethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxybenzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    4-ethoxy-N-methylbenzamide: Lacks the chloro group, potentially altering its chemical properties and applications.

    3-chloro-N-methylbenzamide: Lacks the ethoxy group, which may influence its solubility and reactivity.

Uniqueness

3-chloro-4-ethoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-4-ethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-9-5-4-7(6-8(9)11)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXBCHNQZNUVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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